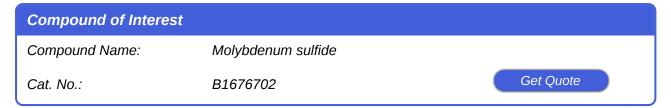


# Application Notes and Protocols for MoS<sub>2</sub>-Based Biosensors in Disease Detection

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of Molybdenum Disulfide (MoS<sub>2</sub>)-based biosensors for the sensitive and selective detection of various disease biomarkers.

### Introduction

Molybdenum disulfide (MoS<sub>2</sub>), a transition metal dichalcogenide, has emerged as a promising nanomaterial in the field of biosensing.[1][2] Its unique electronic and optical properties, high surface-to-volume ratio, and biocompatibility make it an excellent candidate for the fabrication of highly sensitive and selective biosensors.[1][2][3] MoS<sub>2</sub>-based biosensors have been successfully employed for the detection of a wide range of biomolecules, including nucleic acids, proteins, and cancer biomarkers, showing great potential for early disease diagnosis and monitoring.[2][4] This document outlines the principles, fabrication protocols, and applications of MoS<sub>2</sub>-based biosensors in disease detection.

# Data Presentation: Performance of MoS<sub>2</sub>-Based Biosensors

The performance of MoS<sub>2</sub>-based biosensors varies depending on the detection method, target analyte, and specific fabrication process. The following table summarizes the quantitative data from recent studies on the detection of various disease biomarkers.



Biomarker	Biosensor Type	Detection Range	Limit of Detection (LOD)	Reference
Prostate Specific Antigen (PSA)	Field-Effect Transistor (FET)	-	1 pg/mL	[5][6]
Prostate Specific Antigen (PSA)	Field-Effect Transistor (FET)	-	100 fg/mL	[7]
Thrombin	Fluorescence	-	6 fM	[8]
Human Epidermal Growth Factor Receptor 2 (HER2)	Electrochemilumi nescence (ECL)	6.08 fg/mL - 13.7 pg/mL	1.84 fg/mL	[9]
Alpha-fetoprotein (AFP)	Surface- Enhanced Raman Scattering (SERS)	1 pg/mL - 10 ng/mL	0.03 pg/mL	[10]
Carcinoembryoni c Antigen (CEA)	Amperometric	2.0 pg/mL - 10.0 ng/mL	1.30 pg/mL	[4]
Tumor Necrosis Factor-α (TNF-α)	Electrochemical	1 - 200 pg/mL	0.202 pg/mL	[4]
DNA (p16 promoter)	Fluorescence	100 pM - 20 nM	140 pM	[11]
Circulating tumor DNA (ctDNA)	Electrochemical	1.0 x 10 <sup>-7</sup> M - 1.0 x 10 <sup>-16</sup> M	2.5 x 10 <sup>-18</sup> M	[12]
Streptavidin (SA)	Fluorescence	-	0.67 ng/mL	[13]
SARS-CoV-2 RNA	Surface Plasmon Resonance (SPR)	-	1.91 x 10 <sup>-5</sup> RIU	[14]



Cytokeratin 19

(CYFRA21-1)

fragment

Surface Plasmon

Resonance

(SPR)

0.05 pg/mL - 100

ng/mL

0.05 pg/mL

[10]

### **Experimental Protocols**

### Protocol 1: Synthesis of MoS<sub>2</sub> Nanosheets by Liquid-Phase Exfoliation

This protocol describes a common method for producing MoS<sub>2</sub> nanosheets from bulk MoS<sub>2</sub> powder.

### Materials:

- Bulk MoS<sub>2</sub> powder
- N-Methyl-2-pyrrolidone (NMP) or other suitable solvent (e.g., isopropanol/water mixture)
- · Ultrasonic bath or probe sonicator
- Centrifuge
- Pipettes and vials

#### Procedure:

- Disperse a known concentration of bulk MoS<sub>2</sub> powder (e.g., 1-10 mg/mL) in the chosen solvent.
- Sonicate the dispersion for 1-10 hours. The duration will depend on the power of the sonicator and the desired nanosheet size.
- After sonication, centrifuge the dispersion at a low speed (e.g., 1,500 5,000 rpm) for 30-60 minutes to remove the unexfoliated bulk material.
- Carefully collect the supernatant, which contains the exfoliated MoS<sub>2</sub> nanosheets.



 Characterize the nanosheets using techniques such as UV-Vis spectroscopy, transmission electron microscopy (TEM), and atomic force microscopy (AFM) to determine the concentration, size, and thickness.[1]

# Protocol 2: Fabrication of a MoS<sub>2</sub>-FET Biosensor for Protein Detection

This protocol outlines the steps for fabricating a Field-Effect Transistor (FET)-based biosensor for detecting a protein biomarker like Prostate-Specific Antigen (PSA).[5][6]

#### Materials:

- Si/SiO<sub>2</sub> wafer
- Exfoliated MoS<sub>2</sub> nanosheets
- Photolithography equipment
- Metal deposition system (e.g., e-beam evaporator) for source and drain contacts (e.g., Ti/Au)
- Specific antibody for the target protein (e.g., anti-PSA)
- Phosphate-buffered saline (PBS)
- Bovine serum albumin (BSA) for blocking
- Semiconductor characterization system

#### Procedure:

- Substrate Preparation: Clean the Si/SiO<sub>2</sub> wafer using a standard cleaning procedure (e.g., Piranha solution, followed by DI water rinse and drying).
- MoS<sub>2</sub> Transfer: Transfer the prepared MoS<sub>2</sub> nanosheets onto the SiO<sub>2</sub> surface. This can be done by drop-casting or spin-coating the MoS<sub>2</sub> dispersion.
- Electrode Fabrication: Use photolithography to define the source and drain electrode patterns. Deposit Ti/Au (e.g., 10 nm/50 nm) using an e-beam evaporator, followed by a lift-off



process.

- Annealing: Anneal the device in a vacuum or inert atmosphere to improve the contact between the metal electrodes and the MoS<sub>2</sub> channel.
- Surface Functionalization:
  - Incubate the MoS<sub>2</sub> surface with a solution of the specific antibody (e.g., anti-PSA in PBS) for a set time (e.g., 1-2 hours) at room temperature or 4°C to allow for immobilization. The hydrophobic nature of the MoS<sub>2</sub> surface facilitates the physical adsorption of biomolecules.[5][6]
  - Rinse with PBS to remove any unbound antibodies.
  - Incubate with a BSA solution (e.g., 1% in PBS) to block any remaining non-specific binding sites.
  - Rinse again with PBS.
- Detection:
  - Measure the baseline electrical characteristics (e.g., transfer curve, Ids-Vgs) of the functionalized MoS<sub>2</sub>-FET in a buffer solution.
  - Introduce the sample containing the target protein (e.g., PSA) at different concentrations.
  - Monitor the change in the electrical signal (e.g., a shift in the threshold voltage or a change in the current) upon binding of the target protein to the immobilized antibodies.[5]
     [6][7]

## Protocol 3: Fluorescence-Based DNA Detection Using MoS<sub>2</sub> Nanosheets

This protocol describes a "turn-on" fluorescence biosensor for DNA detection based on the fluorescence quenching ability of MoS<sub>2</sub>.[11]

Materials:



- MoS<sub>2</sub> nanosheet dispersion
- Single-stranded DNA (ssDNA) probe labeled with a fluorescent dye (e.g., FAM)
- Target DNA sequence
- Hybridization buffer (e.g., Tris-HCl with NaCl)
- Fluorometer

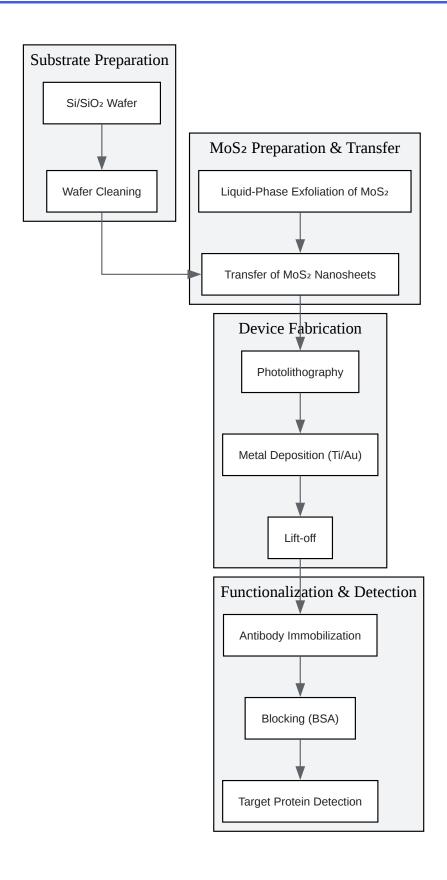
### Procedure:

- Probe Adsorption and Quenching: Mix the fluorescently labeled ssDNA probe with the MoS<sub>2</sub> nanosheet dispersion in the hybridization buffer. The ssDNA probe will adsorb onto the surface of the MoS<sub>2</sub> nanosheets via van der Waals interactions, leading to the quenching of its fluorescence.[11]
- Hybridization: Introduce the target DNA sequence to the mixture.
- Signal Generation: If the target DNA is present, it will hybridize with the ssDNA probe to form a double-stranded DNA (dsDNA) duplex. The rigid structure of the dsDNA will cause it to detach from the MoS<sub>2</sub> surface, restoring the fluorescence of the dye.
- Detection: Measure the fluorescence intensity using a fluorometer. The increase in fluorescence intensity is proportional to the concentration of the target DNA.

### **Visualizations**

# Experimental Workflow for MoS<sub>2</sub>-FET Biosensor Fabrication



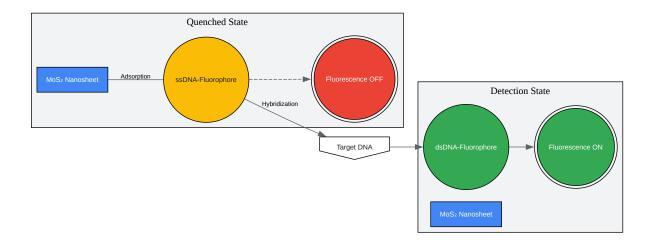


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Caption: Workflow for the fabrication of a MoS2-based FET biosensor.



# Signaling Mechanism of a Fluorescence-Based MoS<sub>2</sub> Biosensor

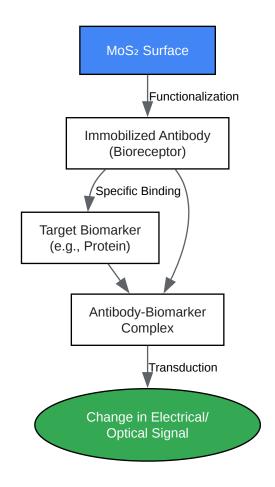


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Caption: Principle of a "turn-on" fluorescence MoS2 biosensor for DNA detection.

### Logical Relationship in an Immunoassay-Based MoS<sub>2</sub> Biosensor





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Caption: Logical steps in the detection of a protein biomarker using a MoS2 immunosensor.

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